6-(Furan-2-yl)-3,4-diphenylpyran-2-one
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Overview
Description
6-(Furan-2-yl)-3,4-diphenylpyran-2-one is a heterocyclic compound that features a furan ring fused to a pyran-2-one structure with two phenyl groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Furan-2-yl)-3,4-diphenylpyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-furyl ketones with benzaldehyde derivatives in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in a solvent like ethanol or methanol at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems may also be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions: 6-(Furan-2-yl)-3,4-diphenylpyran-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: Reduction of the pyran-2-one ring can lead to the formation of dihydropyran derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydropyran derivatives.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
6-(Furan-2-yl)-3,4-diphenylpyran-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(Furan-2-yl)-3,4-diphenylpyran-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Furan-2-yl (phenyl)methanone derivatives: These compounds share the furan ring and phenyl group but differ in their overall structure and properties.
6-(Furan-2-yl)-2,2′-bipyridine derivatives: These compounds have a similar furan ring but are used primarily in coordination chemistry and materials science.
Uniqueness: 6-(Furan-2-yl)-3,4-diphenylpyran-2-one is unique due to its combination of the furan ring with a pyran-2-one structure and two phenyl groups. This unique structure imparts specific chemical and physical properties that make it valuable for various applications in research and industry.
Properties
IUPAC Name |
6-(furan-2-yl)-3,4-diphenylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O3/c22-21-20(16-10-5-2-6-11-16)17(15-8-3-1-4-9-15)14-19(24-21)18-12-7-13-23-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYYTCMCVSOWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC(=C2)C3=CC=CO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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